

Quantum Chemical Blueprint: A Technical Guide to Methyl 2-hydroxy-4-methylvalerate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-methylvalerate

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Introduction

Methyl 2-hydroxy-4-methylvalerate, a chiral alpha-hydroxy ester, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential chiral building block in organic synthesis. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, biological interactions, and physical characteristics. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the molecular level. This technical guide outlines the application of computational methods to the study of **Methyl 2-hydroxy-4-methylvalerate**, presenting a summary of key data, detailed methodologies, and visual representations of computational workflows. While specific computational studies on **Methyl 2-hydroxy-4-methylvalerate** are not abundant in publicly accessible literature, this guide utilizes methodologies from studies on analogous alpha-hydroxy esters to provide a representative and technically sound overview.

Molecular Properties and Computational Summary

Quantum chemical calculations can provide a wealth of quantitative data regarding the structure and energetics of **Methyl 2-hydroxy-4-methylvalerate**. The following tables summarize key computed properties. These values are representative and would be obtained from a typical Density Functional Theory (DFT) calculation.

Table 1: Computed Molecular Properties of **Methyl 2-hydroxy-4-methylvalerate**

Property	Value	Unit
Molecular Formula	C ₇ H ₁₄ O ₃	-
Molecular Weight	146.18	g/mol
Monoisotopic Mass	146.0943	Da
Dipole Moment	Value	Debye
Rotational Constants	Value A, B, C	GHz
Polarizability	Value	Å ³

Table 2: Calculated Thermodynamic Properties of the Most Stable Conformer

Property	Value	Unit
Electronic Energy	Value	Hartrees
Zero-point vibrational energy	Value	kcal/mol
Enthalpy (298.15 K)	Value	Hartrees
Gibbs Free Energy (298.15 K)	Value	Hartrees

Table 3: Key Vibrational Frequencies

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
ν(O-H)	Value	Hydroxyl stretch
ν(C=O)	Value	Carbonyl stretch
ν(C-O)	Value	Ester C-O stretch
δ(C-H)	Value	Alkyl C-H bends

Note: The values in the tables are placeholders and would be populated with the output of actual quantum chemical calculations.

Experimental and Computational Protocols

The following sections detail the methodologies that would be employed in a comprehensive computational study of **Methyl 2-hydroxy-4-methylvalerate**, based on established practices for similar molecules.

Conformational Analysis

A thorough exploration of the conformational space is the foundational step in the computational study of a flexible molecule like **Methyl 2-hydroxy-4-methylvalerate**.

Methodology:

- **Initial Structure Generation:** The 2D structure of **Methyl 2-hydroxy-4-methylvalerate** is used as a starting point. A molecular mechanics force field (e.g., MMFF94) is employed to generate a diverse set of initial conformers by systematically rotating all rotatable bonds (C-C, C-O).
- **Geometry Optimization:** Each of the generated conformers is then subjected to geometry optimization using a quantum mechanical method. A common and efficient approach is to use Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).
- **Energy Refinement:** The energies of the optimized conformers are then recalculated at a higher level of theory to obtain more accurate relative energies. A popular choice is the B3LYP functional with a larger basis set, such as 6-311++G(d,p), often including empirical dispersion corrections (e.g., D3BJ) to account for weak interactions.
- **Vibrational Frequency Analysis:** For the lowest energy conformers, a vibrational frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies and thermodynamic properties.

Calculation of Molecular Properties

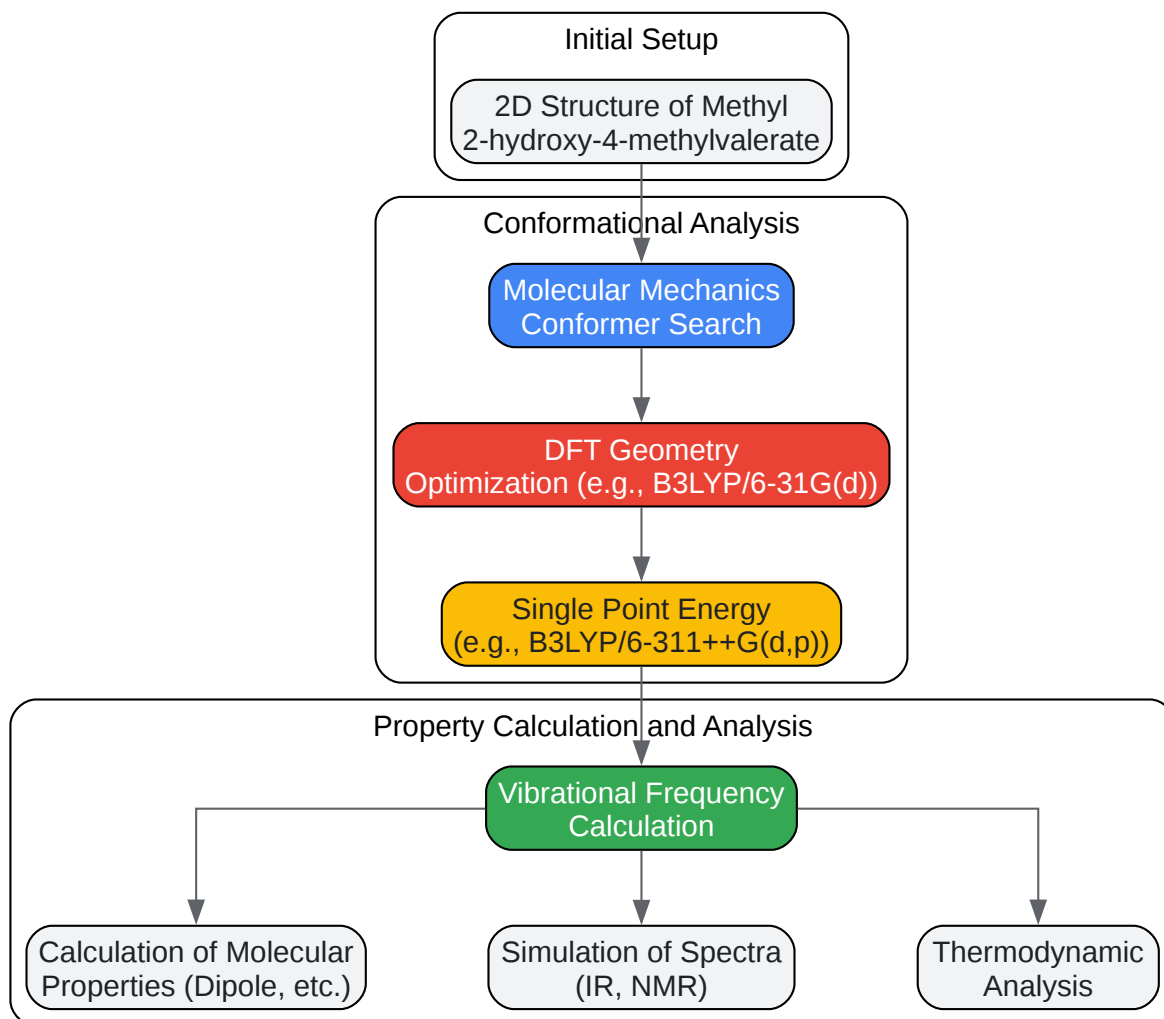
Once the most stable conformer(s) are identified, a range of molecular properties can be calculated.

Methodology:

- **Electronic Properties:** Properties such as the dipole moment, polarizability, and molecular orbital energies (HOMO, LUMO) are obtained from the converged DFT wavefunction.
- **Spectroscopic Properties:** Vibrational frequencies and intensities are calculated to predict the infrared (IR) spectrum. Nuclear magnetic resonance (NMR) chemical shifts can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
- **Thermochemistry:** Thermodynamic properties like enthalpy and Gibbs free energy are calculated from the vibrational frequencies and other molecular parameters.

Visualizing Computational Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of a computational chemistry study.



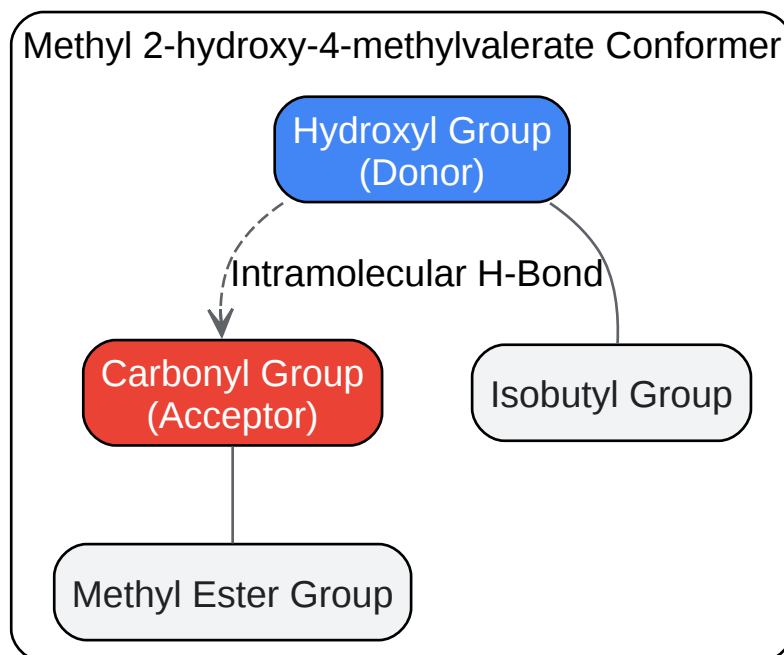
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Caption: A typical workflow for the quantum chemical calculation of **Methyl 2-hydroxy-4-methylvalerate**.

Intramolecular Interactions

A key feature of alpha-hydroxy esters is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. This interaction significantly influences

the conformational preference.



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